molecular formula C11H25ClN2 B1463053 (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride CAS No. 1210954-59-8

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride

Cat. No.: B1463053
CAS No.: 1210954-59-8
M. Wt: 220.78 g/mol
InChI Key: UFIOSDQBZTYMML-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(cyclohexylmethyl)-N',N'-dimethylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.ClH/c1-13(2)9-8-12-10-11-6-4-3-5-7-11;/h11-12H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIOSDQBZTYMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride typically involves the reaction of cyclohexylmethylamine with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylcyclohexylamine
  • Cyclohexylmethylamine
  • 2-(Dimethylamino)ethylamine

Uniqueness

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride is unique due to its specific combination of cyclohexylmethyl and dimethylaminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride is a compound with notable biological activity, primarily due to its structural features that allow interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

  • Molecular Formula : C12_{12}H20_{20}N2_2·HCl
  • Molecular Weight : 232.76 g/mol
  • Structure : The compound consists of a cyclohexylmethyl group attached to a 2-(dimethylamino)ethylamine moiety, which enhances its lipophilicity and receptor-binding capabilities.

(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride acts primarily as a ligand for various receptors, modulating their activity. The following are key mechanisms identified in recent studies:

  • Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling pathways.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways and cellular responses.

Biological Activity Overview

The biological activities associated with (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride include:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects through modulation of norepinephrine and serotonin pathways.
  • Anticancer Properties : Research indicates that the compound may exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

Data Table: Biological Activity Summary

Biological Activity Description References
Antidepressant EffectsModulates norepinephrine and serotonin levels; potential for mood enhancement.
Anticancer ActivityInduces apoptosis in cancer cells; inhibits cell proliferation.
Receptor BindingInteracts with neurotransmitter receptors affecting signaling pathways.

Case Studies

  • Antidepressant Activity Study
    • A study evaluated the effects of (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride in animal models of depression. Results indicated a significant reduction in depressive-like behaviors when compared to control groups, suggesting its potential as an antidepressant agent.
  • Anticancer Research
    • In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride
Reactant of Route 2
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(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.